2-Cyanophenyl isocyanate

Vue d'ensemble

Description

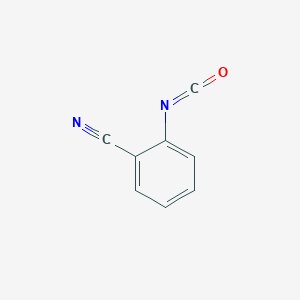

2-Cyanophenyl isocyanate is an organic compound with the molecular formula C8H4N2O. It is a derivative of phenyl isocyanate, where a cyano group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes. It appears as a white to cream-colored crystalline solid and is sensitive to moisture.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Cyanophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-cyanophenylamine with phosgene. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CN})(\text{NH}_2) + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{CN})(\text{NCO}) + 2 \text{HCl} ] This reaction requires careful handling due to the toxic nature of phosgene.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer alternatives to phosgene, such as diphosgene or triphosgene. These reagents are less volatile and easier to handle, making the process safer and more efficient.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyanophenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with amines to form ureas.

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.

Substitution Reactions: Can react with alcohols to form carbamates.

Common Reagents and Conditions:

Amines: Reacts with primary and secondary amines under mild conditions to form substituted ureas.

Alcohols: Reacts with alcohols in the presence of a base to form carbamates.

Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Carbon Dioxide and Amines: Formed from hydrolysis.

Applications De Recherche Scientifique

Synthesis of N-Substituted Ureas

One of the most notable applications of 2-cyanophenyl isocyanate is in the synthesis of N-substituted urea derivatives, which are widely used as pharmaceutical agents. A recent study demonstrated a scalable and environmentally friendly method for synthesizing these compounds via nucleophilic addition reactions in aqueous conditions without the need for harmful solvents or catalysts .

Table 1: Yields of N-Substituted Ureas from this compound

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| N-phenylurea | 85 | Aqueous medium, room temperature |

| N-(4-isopropylphenyl)urea | 90 | Aqueous medium, room temperature |

| Isoproturon (agrochemical) | 80 | One-pot synthesis in water |

This methodology not only enhances yield but also reduces environmental impact, making it a preferred route for industrial applications.

Anti-Cancer Properties

Research has indicated that derivatives of this compound exhibit anti-tumor activities. For instance, a compound derived from this isocyanate showed significant tumor growth inhibition in melanoma and pancreatic cancer models . This highlights its potential as a lead compound in cancer therapeutics.

Agrochemical Applications

This compound serves as a key intermediate in the production of various agrochemicals. The synthesis of herbicides such as Isoproturon demonstrates its utility in agricultural chemistry. The one-pot synthesis method mentioned earlier allows for efficient production of these compounds while maintaining high purity levels .

Polyurethane Production

Isocyanates are integral to the production of polyurethanes, which are used in foams, elastomers, and coatings. This compound can be utilized to create specific polyurethane formulations that require tailored properties for applications in automotive and furniture industries .

Table 2: Industrial Uses of Polyurethanes Derived from Isocyanates

| Application | Description |

|---|---|

| Automotive coatings | Durable finishes resistant to wear |

| Foam insulation | Energy-efficient building materials |

| Adhesives | Strong bonding agents for various substrates |

Safety and Toxicological Considerations

While this compound has significant industrial and pharmaceutical applications, it is essential to consider its toxicity. Exposure to isocyanates can lead to respiratory issues and skin sensitization . Therefore, safety protocols must be established when handling this compound in industrial settings.

Case Study 1: Synthesis Efficiency Improvement

A study focused on improving the efficiency of synthesizing N-substituted ureas using this compound demonstrated that using potassium isocyanate under mild conditions resulted in higher yields compared to traditional methods involving phosgene . This shift not only enhanced productivity but also minimized health risks associated with phosgene exposure.

Case Study 2: Environmental Impact Reduction

Another case study analyzed the environmental impact of synthesizing agrochemicals using this compound through one-pot reactions in water. This method significantly reduced solvent waste and improved overall sustainability in chemical manufacturing processes .

Mécanisme D'action

The mechanism of action of 2-cyanophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of ureas and carbamates, respectively. The cyano group (CN) can also participate in various chemical reactions, adding to the compound’s versatility.

Comparaison Avec Des Composés Similaires

Phenyl Isocyanate: Lacks the cyano group, making it less reactive in certain contexts.

4-Cyanophenyl Isocyanate: Similar structure but with the cyano group in the para position, which can affect its reactivity and applications.

3-Cyanophenyl Isocyanate: Similar structure but with the cyano group in the meta position, leading to different chemical properties.

Uniqueness: 2-Cyanophenyl isocyanate is unique due to the presence of both the isocyanate and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.

Activité Biologique

2-Cyanophenyl isocyanate (C8H4N2O) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and its interactions with biological systems. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is classified as an isocyanate, a group of highly reactive compounds known for their use in organic synthesis and their potential health effects. The compound can be synthesized through various reactions involving phenyl derivatives and isocyanates. For example, one synthesis route involves the reaction of an appropriate phenyl compound with phosgene or other isocyanate precursors .

The biological activity of this compound primarily revolves around its role as a potential inhibitor of specific enzymes involved in cancer metabolism. Notably, it has been investigated for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in the tryptophan-kynurenine metabolic pathway, which is often exploited by tumors to evade immune detection .

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro studies have shown that this compound can inhibit IDO1 activity effectively. For instance, compounds derived from this isocyanate exhibited significant IDO1 inhibitory activity when tested against standard reference compounds . The presence of specific functional groups on the phenyl ring was found to influence the binding affinity and inhibitory potency.

In Vivo Studies

In vivo studies using murine models have provided insights into the anti-tumor efficacy of this compound derivatives. One notable study demonstrated that a derivative compound showed a tumor growth inhibition (TGI) rate of 40.5% at a dosage of 15 mg/kg in a B16F10 melanoma model . Another study reported a TGI of 34.3% in a PAN02 pancreatic cancer xenograft model when administered at a dose of 30 mg/kg .

Safety and Toxicological Considerations

Despite its potential therapeutic benefits, the safety profile of this compound warrants attention. Isocyanates are known irritants and can cause respiratory issues upon exposure. Occupational exposure studies have indicated that isocyanates can lead to sensitization and asthma, highlighting the need for careful handling in laboratory and industrial settings .

Propriétés

IUPAC Name |

2-isocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLNVWAFXQUXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370993 | |

| Record name | 2-isocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42066-86-4 | |

| Record name | 2-isocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.